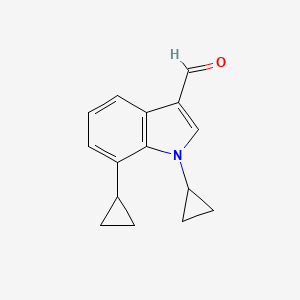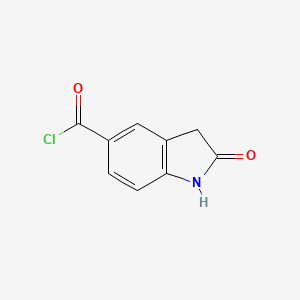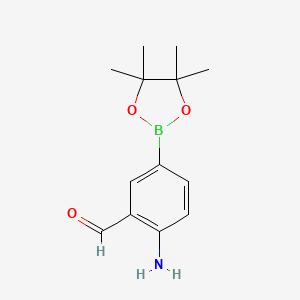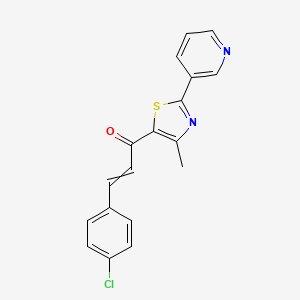![molecular formula C15H28N2O2 B1405917 tert-Butyl 4-{[(cyclopropylmethyl)amino]methyl}piperidine-1-carboxylate CAS No. 1468854-30-9](/img/structure/B1405917.png)
tert-Butyl 4-{[(cyclopropylmethyl)amino]methyl}piperidine-1-carboxylate
Descripción general
Descripción
Tert-Butyl 4-{[(cyclopropylmethyl)amino]methyl}piperidine-1-carboxylate is a useful research compound. Its molecular formula is C15H28N2O2 and its molecular weight is 268.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Applications in Drug Development
- Intermediate in Anticancer Drugs : tert-Butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a related compound, serves as an important intermediate in the synthesis of small molecule anticancer drugs. Its synthesis from piperidin-4-ylmethanol through various steps such as nucleophilic substitution, oxidation, halogenation, and elimination reactions results in a high total yield of 71.4%, highlighting its efficiency in drug manufacturing processes (Zhang et al., 2018).
- Role in Vandetanib Synthesis : Another derivative, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, is a key intermediate in the synthesis of Vandetanib, a medication used to treat thyroid cancer. The synthesis involves acylation, sulfonation, and substitution steps, achieving a total yield of 20.2% (Wang et al., 2015).
Chemical Structure and Synthesis
- Molecular Structure Analysis : The tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate shows a distinct molecular structure where the plane of the pyrazole ring forms a dihedral angle with the piperidine ring, indicating a specific spatial arrangement significant in chemical reactions and potential pharmacological applications (Richter et al., 2009).
Chemical Modifications and Synthons
- Synthesis of Piperidine Derivatives : Compounds like tert-butyl 4-oxopiperidine-1-carboxylate serve as starting materials for the synthesis of various piperidine derivatives. These derivatives are promising synthons for preparing diverse piperidine-based compounds, indicating their versatility in chemical synthesis (Moskalenko & Boev, 2014).
Applications in Biologically Active Compounds
- Use in Crizotinib Synthesis : Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is an essential intermediate in the synthesis of biologically active compounds such as crizotinib, a drug used in cancer treatment. Its synthesis from tert-butyl-4-hydroxypiperdine-1-carboxylate and subsequent structural confirmation showcases its application in pharmaceutical chemistry (Kong et al., 2016).
Mecanismo De Acción
Target of Action
Tert-Butyl 4-{[(cyclopropylmethyl)amino]methyl}piperidine-1-carboxylate is a compound used as an intermediate in the manufacture of fentanyl, as well as various related derivatives . The primary targets of this compound are therefore likely to be the same as those of fentanyl and its derivatives.
Mode of Action
Given its use as an intermediate in the synthesis of fentanyl, it is likely that it interacts with its targets in a similar manner to fentanyl .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those involved in the action of fentanyl and its derivatives
Pharmacokinetics
Given its use as an intermediate in the synthesis of fentanyl, it is likely that its adme properties and impact on bioavailability are similar to those of fentanyl .
Result of Action
Given its use as an intermediate in the synthesis of fentanyl, it is likely that its effects are similar to those of fentanyl .
Action Environment
The action, efficacy, and stability of this compound are likely to be influenced by environmental factors in a similar manner to fentanyl . These factors could include temperature, pH, and the presence of other substances.
Análisis Bioquímico
Biochemical Properties
Tert-Butyl 4-{[(cyclopropylmethyl)amino]methyl}piperidine-1-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with certain enzymes involved in metabolic pathways, influencing their activity and stability. The nature of these interactions often involves binding to active sites or altering the conformation of the enzymes, thereby affecting their catalytic efficiency .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. This compound also affects cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through various pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific sites on enzymes or receptors, leading to conformational changes that either enhance or inhibit their activity. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, which are important for understanding its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing enzyme activity or modulating signaling pathways. At high doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal metabolic processes. Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it may enhance or inhibit the activity of key enzymes in glycolysis or the citric acid cycle, thereby affecting the overall metabolic balance within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution pattern is essential for understanding its pharmacokinetics and potential therapeutic applications .
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with specific biomolecules and its overall biochemical effects .
Propiedades
IUPAC Name |
tert-butyl 4-[(cyclopropylmethylamino)methyl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)17-8-6-13(7-9-17)11-16-10-12-4-5-12/h12-13,16H,4-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPKOGUOLURXCQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CNCC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(Trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridin-3-amine](/img/structure/B1405834.png)
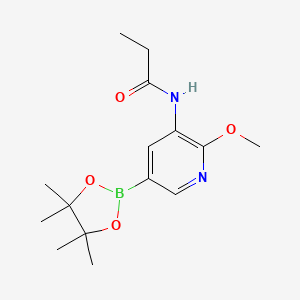



![3-Benzyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one hydrochloride](/img/structure/B1405844.png)
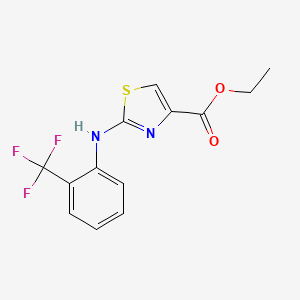
![[(4-Bromo-3-fluorophenyl)methyl][(2-fluorophenyl)methyl]amine](/img/structure/B1405849.png)
![Tert-butyl 3-phenyl-1,2,3,3a,5,6,7,8,9,9a-decahydropyrrolo[3,2-b]azocine-4-carboxylate](/img/structure/B1405850.png)

